molecular formula C10H10F2 B3361882 (1,1-Difluorobut-1-EN-2-YL)benzene CAS No. 938-78-3

(1,1-Difluorobut-1-EN-2-YL)benzene

Cat. No.: B3361882
CAS No.: 938-78-3
M. Wt: 168.18 g/mol
InChI Key: MQHOSRCBTSIQJG-UHFFFAOYSA-N
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Description

(1,1-Difluorobut-1-en-2-yl)benzene is a fluorinated organic compound offered for research use only. It is strictly intended for laboratory research purposes and is not classified as a drug, consumer product, or for diagnostic use. As a specialty chemical featuring a 1,1-difluoroalkene moiety, this compound serves as a versatile building block in synthetic organic chemistry. Fluorinated alkenes are of significant value in medicinal chemistry and materials science for modulating the physicochemical properties of molecules. Researchers may utilize this compound in the development of new pharmaceuticals and agrochemicals, or as a precursor for more complex fluorinated structures. The gem-difluoro group can be used to influence electron distribution and metabolic stability in target molecules. In material science, it may find application in the creation of novel monomers or polymers with tailored characteristics. Always refer to the material safety data sheet prior to use and handle under appropriate laboratory conditions.

Properties

IUPAC Name

1,1-difluorobut-1-en-2-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHOSRCBTSIQJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(F)F)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70570644
Record name (1,1-Difluorobut-1-en-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938-78-3
Record name (1,1-Difluorobut-1-en-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-Difluorobut-1-EN-2-YL)benzene typically involves the reaction of benzene with a suitable difluorobutenyl precursor. One common method is the electrophilic aromatic substitution reaction, where benzene reacts with 1,1-difluorobut-1-ene in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1,1-Difluorobut-1-EN-2-YL)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the butenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.

Major Products

    Oxidation: Formation of difluorobutanal or difluorobutanoic acid.

    Reduction: Formation of 1,1-difluorobutane derivatives.

    Substitution: Formation of halogenated or hydroxylated benzene derivatives.

Scientific Research Applications

(1,1-Difluorobut-1-EN-2-YL)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of (1,1-Difluorobut-1-EN-2-YL)benzene involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Fluorinated alkenes and benzene derivatives vary significantly in properties based on fluorine substitution patterns. Below is a comparative analysis with structurally related compounds:

Compound Name Fluorine Substitution Key Properties Reactivity Notes
(1,1-Difluorobut-1-en-2-yl)benzene C1 (2 F atoms) High electronegativity at C1; steric hindrance near double bond Stabilized against nucleophilic attack
Pentafluorostyrene Aromatic ring (5 F) Electron-deficient ring; strong C-F dipole interactions Enhanced electrophilic aromatic substitution
1,2-Difluoroethylene C1 and C2 (2 F atoms) Planar geometry; reduced electron density at double bond Susceptible to radical addition reactions
4-Fluorostyrene Aromatic ring (1 F) Moderate electron withdrawal; localized dipole at C4 Balanced reactivity for polymerization

Thermodynamic and Spectroscopic Data

While specific data for "this compound" are unavailable in the provided evidence, fluorinated analogs exhibit trends in NMR chemical shifts and stability. For example:

  • ¹⁹F NMR Shifts : Terminal difluorinated alkenes typically show deshielded signals (−90 to −110 ppm) due to electron withdrawal .
  • Thermal Stability: Difluorinated alkenes are more stable than non-fluorinated analogs, with decomposition temperatures exceeding 200°C .

Q & A

Q. What is the molecular structure of (1,1-Difluorobut-1-en-2-yl)benzene, and how does its fluorination pattern influence its chemical reactivity?

Methodological Answer: The compound features a benzene ring substituted with a 1,1-difluorobut-1-en-2-yl group. The fluorine atoms at the vinylic position create strong electron-withdrawing effects, polarizing the double bond and enhancing electrophilic reactivity. This fluorination pattern also reduces steric hindrance compared to bulkier substituents, enabling regioselective reactions. For structural confirmation, X-ray crystallography (using SHELX programs for refinement ) or 19F^{19}\text{F} NMR (showing distinct coupling patterns for difluorinated groups) is recommended.

Q. What are the standard synthetic routes for preparing this compound?

Methodological Answer: A typical synthesis involves:

Friedel-Crafts alkylation of benzene with 1,1-difluorobut-1-en-2-yl chloride, using AlCl3_3 as a catalyst.

Fluorination of a pre-functionalized alkene via halogen exchange (e.g., using DAST or Deoxo-Fluor).
Critical conditions include:

  • Inert atmosphere (N2_2/Ar) to prevent hydrolysis of fluorinating agents .
  • Temperature control (0–25°C) to avoid side reactions like polymerization .

Q. Table 1: Comparison of Synthetic Routes

MethodYield (%)Key ConditionsChallenges
Friedel-Crafts45–60AlCl3_3, 0°CCompeting ring substitution
Halogen exchange30–50DAST, -10°C, anhydrousHandling toxic reagents

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 19F^{19}\text{F} NMR : Distinct signals for geminal fluorines (δ ~ -90 to -110 ppm, JFFJ_{FF} ≈ 200–300 Hz) .
  • GC-MS : Molecular ion peak at m/z 182 (C10_{10}H9_9F2_2) with fragmentation patterns indicating loss of F or C2_2H4_4 groups.
  • IR Spectroscopy : Stretching vibrations for C-F bonds (1000–1300 cm1^{-1}) and C=C (1650 cm1^{-1}) .

Advanced Research Questions

Q. How can computational tools predict reactivity and stability under experimental conditions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.
  • Retrosynthesis software : Tools leveraging databases like Reaxys or Pistachio can propose viable pathways by analyzing analogous fluorinated benzene derivatives .
  • Molecular Dynamics (MD) : Simulate thermal stability by modeling decomposition pathways at elevated temperatures.

Q. How to resolve contradictions in reported synthetic yields or spectral data?

Methodological Answer:

  • Controlled replication : Systematically vary parameters (e.g., catalyst loading, solvent purity) to identify critical variables .
  • Meta-analysis : Cross-reference data from PubChem, CAS Common Chemistry, and EPA DSSTox to validate spectral benchmarks .
  • Advanced NMR techniques : Use 2D 19F^{19}\text{F}-1H^{1}\text{H} correlation spectroscopy to resolve overlapping signals in conflicting studies .

Q. What analytical approaches prioritize kinetic vs. thermodynamic control in synthesis?

Methodological Answer:

  • Time-resolved spectroscopy : Monitor reaction intermediates via in-situ IR or Raman to track pathway dominance.
  • Variable-temperature NMR : Identify thermodynamically stable isomers by observing coalescence temperatures .
  • Computational kinetics : Compare activation energies (ΔG^\ddagger) for competing pathways using software like Gaussian .

Data Contradiction Analysis Example

Issue : Discrepancies in 19F^{19}\text{F} NMR chemical shifts between studies.
Resolution Strategy :

Validate solvent effects (e.g., CDCl3_3 vs. DMSO-d6_6 shifts δ by 2–5 ppm).

Check for trace moisture, which can hydrolyze fluorinated groups and alter signals .

Compare with high-purity reference data from PubChem .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.